B1577363 Moricin-like peptide A

Moricin-like peptide A

Cat. No.: B1577363
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Description

Contextualization of Antimicrobial Peptides (AMPs) within Insect Innate Immunity

Insects, despite lacking an adaptive immune system, exhibit a highly effective innate immune response to combat a wide array of pathogens. mdpi.comnih.gov A crucial component of this defense mechanism is the production of antimicrobial peptides (AMPs), which are small, gene-encoded molecules that provide a rapid and broad-spectrum defense against invading microorganisms, including bacteria, fungi, and some viruses. mdpi.comnih.govfrontiersin.org These peptides are evolutionarily conserved and are found across a vast range of organisms. nih.gov In insects, AMPs are synthesized primarily in the fat body and hemocytes and are released into the hemolymph upon immune stimulation. nih.gov Their mechanisms of action often involve the disruption of microbial cell membranes, leading to cell death. nih.govresearchgate.net The diversity and potency of insect AMPs make them a significant area of research for understanding innate immunity and for potential applications in medicine and agriculture. mdpi.com

Historical Overview of Moricin (B1577365) Peptide Family Discovery and Characterization

The moricin peptide family was first identified in the hemolymph of the silkworm, Bombyx mori, that had been immunized with E. coli. nih.govfrontiersin.org This initial discovery isolated a 42-amino-acid peptide, named moricin, which demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net Subsequent research revealed that moricin is part of a larger family of related peptides encoded by a multigene family. nih.govrsc.org Further studies in other lepidopteran species, such as the wax moth Galleria mellonella and the tobacco hornworm Manduca sexta, led to the discovery of additional moricin-like peptides. nih.govnih.gov These peptides share structural similarities, notably an α-helical structure, but exhibit variations in their amino acid sequences and antimicrobial spectra. nih.govmdpi.com The discovery of the moricin family expanded the known repertoire of insect AMPs and highlighted the evolutionary diversification of these defense molecules within the Lepidoptera order. nih.govscispace.com

Definition and Specificity of Moricin-like Peptide A Subtypes

Within the broader moricin family, distinct subtypes have been identified based on sequence homology and genetic analysis. In the silkworm Bombyx mori, the moricin gene family is categorized into three main subtypes: Bmmor, moricin-like A, and moricin-like B. rsc.orgnih.govrsc.org The B. mori genome contains one Bmmor gene, three moricin-like A genes, and eight moricin-like B genes. rsc.orgnih.govsemanticscholar.org Similarly, in the wax moth Galleria mellonella, screening for antifungal components led to the identification of four novel moricin-like peptides designated A, B, C3, and D. nih.gov Subsequent genetic analysis isolated eight moricin-like peptide genes (A, B, C1-5, and D), which code for seven distinct peptides. nih.gov this compound from G. mellonella has shown high identity with moricins from other lepidopteran species. frontiersin.org These subtypes, while sharing a conserved structural framework, have diverged in their amino acid sequences, which likely contributes to their varied antimicrobial activities. semanticscholar.org For instance, in B. mori, the moricin-like A subtype demonstrates notable antibacterial activity, second only to Bmmor, while the moricin-like B subtype appears to be inactive against the same bacteria. rsc.orgresearchgate.net

Significance of this compound in Host Defense Mechanisms

This compound plays a significant role in the host defense mechanisms of lepidopteran insects. These peptides contribute to the humoral immune response, which involves the production of soluble effector molecules in the hemolymph to combat infections. nih.gov Moricin-like peptides, including subtype A, are inducible, meaning their expression is significantly upregulated upon microbial challenge. researchgate.netasm.org They exhibit a broad spectrum of activity, targeting both Gram-positive and Gram-negative bacteria, and are also notably effective against filamentous fungi. nih.govmdpi.com The proposed mechanism of action involves the peptide's amphipathic α-helical structure, which interacts with and disrupts the integrity of microbial cell membranes. researchgate.netrsc.orgebi.ac.uk The potent and broad-spectrum antimicrobial activity of this compound underscores its importance as a key effector molecule in the innate immune system of moths and butterflies, helping to protect them from a variety of pathogenic microorganisms. nih.govscispace.com

Interactive Data Tables

Table 1: Discovery and Characterization of Moricin-like Peptides

Organism Peptide/Gene Method of Identification Key Findings Reference
Bombyx mori Moricin Isolation from immunized hemolymph First discovered moricin, active against Gram-positive and Gram-negative bacteria. nih.govfrontiersin.orgresearchgate.net
Galleria mellonella Moricin-like peptides A, B, C3, D Screening for antifungal activity in hemolymph Identified novel moricin-like peptides with potent antifungal activity. nih.gov
Plutella xylostella Px-Mor Molecular identification from cDNA Showed high identity to this compound from G. mellonella. frontiersin.org

Table 2: Antimicrobial Spectrum of Moricin-like Peptides

Peptide Family/Subtype Target Microorganism Activity Level Reference
Moricin-like peptides (G. mellonella) Filamentous fungi (Fusarium graminearum) High nih.gov
Moricin-like peptides (G. mellonella) Yeasts Active nih.gov
Moricin-like peptides (G. mellonella) Gram-positive bacteria Active nih.gov
Moricin-like peptides (G. mellonella) Gram-negative bacteria Active nih.gov
Bmmor (B. mori) Various bacteria Highest among B. mori moricins rsc.orgresearchgate.net
Moricin-like A (B. mori) Various bacteria High rsc.orgresearchgate.net

Properties

bioactivity

Antibacterial, Antifungal

sequence

KVNVNAIKKGGKAIGKGFKVISAASTAHDVYEHIKNRRH

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Moricin Like Peptide a

Primary Amino Acid Sequence Determination Methodologies

The primary structure of Moricin-like peptide A and its analogues is typically determined through a combination of protein chemistry and molecular biology techniques. A common initial step involves the isolation of the peptide from the hemolymph of an immunized insect, such as the silkworm Bombyx mori or the diamondback moth Plutella xylostella. nih.govnih.gov

Following purification, often achieved through high-performance liquid chromatography (HPLC), the amino acid sequence is determined using methods like Edman degradation with a protein sequencer. researchgate.net This classical approach sequentially removes amino acid residues from the N-terminus of the peptide, which are then identified.

In parallel, molecular cloning techniques are employed to deduce the amino acid sequence from the corresponding cDNA. nih.govnih.gov This involves creating a cDNA library from the fat body or hemocytes of the insect, where these peptides are synthesized. nih.govnih.gov The gene encoding the Moricin-like peptide is then identified and sequenced, revealing the precursor protein's full amino acid sequence, including the signal peptide and the mature peptide. nih.govresearchgate.net The mature peptide of Moricin-like A typically consists of 42 amino acid residues. nih.govrsc.orgrcsb.org

Mass spectrometry, specifically Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF MS), is also a critical tool. It is used to determine the precise molecular mass of the isolated peptide, which can then be compared to the theoretical mass calculated from the deduced amino acid sequence to confirm its identity. nih.govpdbj.org

Table 1: Methodologies for Primary Structure Determination

Technique Purpose References
High-Performance Liquid Chromatography (HPLC)Purification of the peptide from hemolymph. researchgate.net
Edman DegradationSequential determination of the amino acid sequence. researchgate.net
Molecular Cloning (cDNA library screening)Deduction of the full amino acid sequence from the gene. nih.govnih.gov
Mass Spectrometry (MALDI-TOF MS)Determination of the precise molecular mass for confirmation. nih.govpdbj.org

Secondary Structural Element Characterization

The secondary structure of this compound is dominated by a prominent alpha-helical conformation.

Alpha-Helical Conformation Analysis

Circular dichroism (CD) spectroscopy is a key technique for analyzing the secondary structure of peptides in different environments. Studies on Moricin-like peptides have shown that in an aqueous solution, they tend to adopt a random coil conformation. nih.gov However, in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or methanol, they undergo a conformational transition to a predominantly alpha-helical structure. nih.govnih.gov This induced helicity is a common feature of many membrane-active antimicrobial peptides. nih.gov The CD spectrum of a Moricin-like peptide in a TFE-water mixture shows distinct negative bands around 197 and 208 nm and a positive band around 182 nm, which are characteristic of an alpha-helix. nih.gov The alpha-helical content can be substantial, with some analyses indicating it constitutes a significant portion of the peptide's structure. nih.gov Nuclear Magnetic Resonance (NMR) studies have further confirmed that this alpha-helix is a long, continuous structure, spanning almost the entire length of the peptide, with as many as eight turns. nih.govrcsb.orgnih.gov

Amphipathic Nature and its Structural Implications

A crucial feature of the alpha-helical structure of this compound is its amphipathic character. rsc.orgencyclopedia.pub This means that the helix has a distinct spatial separation of hydrophobic and hydrophilic amino acid residues. rcsb.org The N-terminal segment of the helix, typically from residue 5 to 22, presents a clear amphipathic face, which is believed to be essential for its interaction with and disruption of bacterial membranes. frontiersin.orgrcsb.orgnih.gov The arrangement of charged amino acids at intervals of every three to four residues contributes to this amphipathicity. rsc.orgencyclopedia.pub This structural organization allows the peptide to interact with the negatively charged components of bacterial membranes via its hydrophilic face, while the hydrophobic face can insert into the lipid bilayer, leading to membrane permeabilization. rsc.orgmdpi.com

Predicted Structural Motifs and Regions

Bioinformatic analyses and structural studies have identified specific motifs and regions within this compound. The precursor protein contains a putative signal peptide at the N-terminus, which is cleaved to yield the mature, active peptide. nih.govresearchgate.net The mature peptide itself can be broadly divided into two key regions based on its structure and function. The N-terminal region is the amphipathic alpha-helix responsible for membrane interaction and permeabilization. frontiersin.orgrcsb.org The C-terminal region is also part of the long alpha-helix but is predominantly hydrophobic. rcsb.orgbicnirrh.res.in It often contains a cluster of positively charged residues which may contribute to the initial electrostatic attraction to the negatively charged bacterial cell surface. rsc.orgnih.gov Unlike some other antimicrobial peptides like cecropins, moricins typically lack a hinge region. nih.govfrontiersin.org

Table 2: Key Structural Motifs and Regions of this compound

Motif/Region Location Primary Characteristic Functional Implication References
Signal PeptideN-terminus of precursorHydrophobicDirects protein for secretion nih.govresearchgate.net
Amphipathic α-helixN-terminal segment (e.g., residues 5-22)Spatially separated hydrophilic and hydrophobic facesMembrane interaction and permeabilization frontiersin.orgrcsb.orgnih.gov
Hydrophobic α-helixC-terminal segment (e.g., residues 23-36)Predominantly nonpolar residuesEnhances membrane insertion rcsb.orgbicnirrh.res.in
Positively Charged ClusterC-terminusConcentration of basic amino acidsInitial electrostatic attraction to bacterial membranes rsc.orgnih.gov

Tertiary Structural Elucidation

Solution Structure Determination Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy)

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to determine the high-resolution tertiary structure of Moricin-like peptides in a solution that mimics a hydrophobic environment, such as methanol. nih.govrcsb.orgnih.gov A series of NMR experiments, including DQF-COSY, TOCSY, and NOESY, are performed to obtain structural restraints. proteinensemble.org

These experiments provide information on through-bond and through-space connectivities between protons in the peptide. The Nuclear Overhauser Effect (NOE) data is particularly crucial as it provides distance restraints between protons that are close in space, which are then used to calculate the three-dimensional structure. proteinensemble.org The final ensemble of structures is typically calculated using hybrid distance geometry-simulated annealing methods. nih.govpdbj.org

The solution structure of moricin (B1577365) and its analogues reveals a single, long alpha-helix that extends for nearly the entire length of the 42-amino acid peptide, with the exception of a few residues at the N- and C-termini. nih.govrcsb.org This extended helical structure is a defining characteristic of the moricin family of peptides. frontiersin.orgnih.gov

Identification of Critical Structural Domains for Biological Activity

The biological activity of this compound is not uniformly distributed along its sequence but is instead localized to specific structural domains. The peptide is broadly characterized by two critical regions: an N-terminal amphipathic α-helix and a C-terminal region.

The N-terminal segment, approximately encompassing residues 5 to 22, forms an amphipathic α-helix. rcsb.orgnih.gov This means that when folded into a helix, the amino acid side chains are segregated into distinct hydrophobic and hydrophilic faces. rcsb.org This amphipathic nature is considered fundamental for its antimicrobial mechanism, as it facilitates the peptide's interaction with and insertion into the lipid bilayer of bacterial membranes, ultimately increasing membrane permeability. rcsb.orgresearchgate.net

The C-terminal region, spanning roughly residues 23 to 36, is predominantly hydrophobic. rcsb.orgnih.gov This hydrophobicity is also critical for the peptide's antimicrobial function. nih.gov In many moricins, the extreme C-terminus contains a cluster of positively charged amino acid residues, which contributes to the initial electrostatic attraction to the negatively charged components of microbial cell surfaces. nih.govnih.gov The interaction of this positively charged C-terminus with the bacterial membrane is thought to be the initial step, followed by the membrane-disrupting action of the N-terminal amphipathic helix. researchgate.netresearchgate.net

Investigation of Post-Translational Modifications and Their Structural Consequences

A notable characteristic of the moricin family of peptides, including the Moricin-like A subtype, is the general absence of post-translational modifications (PTMs). nih.goventomoljournal.comrsc.org PTMs, such as amidation of the C-terminus, glycosylation, or the formation of disulfide bonds, are common in other families of antimicrobial peptides and can be crucial for their structure and function.

Studies on moricins isolated from Bombyx mori have indicated that the mature peptides are produced without such modifications. nih.govrsc.org All genes encoding for moricin subtypes, including moricin-like A, yield a mature peptide with an unaltered amphipathic α-helical N-terminus and a positively charged C-terminus. nih.gov This lack of post-translational modification has practical implications, as it simplifies the chemical synthesis of these peptides for research and potential therapeutic applications. nih.govrsc.org The structural integrity and biological activity of this compound are therefore inherent to its primary amino acid sequence and its ability to adopt the correct helical conformation in a membrane environment, rather than relying on subsequent enzymatic modifications.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Sodium dodecyl sulfate (B86663) (SDS)

Molecular Genetics and Biosynthesis of Moricin Like Peptide a

Gene Family Organization and Genomic Context

Moricin-like peptides, including Moricin-like peptide A, are key components of the innate immune system in insects, belonging to a broader family of antimicrobial peptides (AMPs). Their genetic organization and evolutionary history provide insights into their functional diversification.

This compound is classified within the moricin (B1577365) multigene family, a group of α-helical cationic antimicrobial peptides primarily found in lepidopteran insects. nih.gov This family was first identified in the silkworm, Bombyx mori, and subsequent research has revealed the presence of moricin-like peptides in numerous other lepidopteran species, indicating a conserved role in insect immunity. nih.gov Moricins are characterized by a precursor protein that includes a signal peptide, which is later cleaved to produce a mature peptide of approximately 42 amino acids. nih.govnih.gov

Phylogenetic analysis of moricin-like peptides, such as Px-Mor from Plutella xylostella, shows a high degree of homology with moricins from other lepidopteran insects like Galleria mellonella and Bombyx mori. nih.gov This suggests a common ancestral gene from which the various moricin subtypes have evolved. nih.gov The classification is based on sequence identity, with moricin-like peptides sharing significant amino acid similarity with the originally discovered moricin from B. mori. nih.gov

Table 1: Classification and Characteristics of Moricin-like Peptides

Feature Description
Peptide Family Moricin
Structural Class α-helical cationic antimicrobial peptides
Precursor Structure Contains a signal peptide and a mature peptide region
Mature Peptide Size Approximately 42 amino acids

| Key Function | Role in the innate humoral defense reactions of insects |

The genomic architecture of moricin genes provides a framework for understanding their regulation and evolution. While specific intron-exon data for every "this compound" is not universally detailed, studies on related antimicrobial peptide genes in insects reveal common organizational patterns. For instance, the characterization of a genomic clone encoding moricin 2 in Bombyx mori has been undertaken. nih.gov In many insect AMP genes, the genomic structure can be relatively simple, sometimes consisting of a single exon encoding the entire protein, or a small number of exons separated by introns. researchgate.net This organization facilitates rapid transcription and translation upon immune challenge. The 5'-upstream regulatory region of moricin genes contains motifs such as the nuclear factor-κB (NF-κB)-binding-site-like sequence, which is crucial for inducible expression in response to pathogens. nih.govtheadl.com

The diversity within the moricin multigene family is largely attributed to gene duplication events followed by sequence divergence. nih.gov This evolutionary mechanism allows for the generation of new peptide variants, some of which may acquire novel functions or altered activity spectra. The presence of multiple moricin-like peptide subtypes within a single species, such as the various moricins identified in Galleria mellonella (e.g., moricin-like peptides A, B, C1, C4, C5, and D), is strong evidence of this process. nih.gov These gene duplication events contribute to a more robust and versatile immune response, enabling the insect to combat a wider range of pathogens. The slight variations in the amino acid sequences of these subtypes can affect their antimicrobial potency and target specificity.

Transcriptional Regulation and Gene Expression Profiling

The expression of this compound is tightly controlled, ensuring its production is timely and localized to the sites of infection or immune activity.

The expression of moricin-like peptide genes is primarily inducible, meaning their transcription is significantly upregulated in response to an immune challenge, such as a bacterial infection. nih.govresearchgate.net While there may be a low basal level of expression in some tissues, the hallmark of moricin gene regulation is a rapid and strong induction upon the detection of pathogens or their components, like lipopolysaccharide (LPS). nih.govtheadl.com For example, in Bombyx mori, the accumulation of moricin gene transcripts reaches its peak approximately 8 hours after being injected with Escherichia coli and can remain at high levels for up to 48 hours. nih.govtheadl.com Similarly, the expression of Px-Mor in Plutella xylostella is significantly upregulated in various tissues following infection with bacteria. nih.gov

The synthesis of this compound is localized to specific tissues that are central to the insect immune response. The primary sites of expression are the fat body and hemocytes. nih.govnih.gov The fat body, which is analogous to the mammalian liver, is a major site for the synthesis of antimicrobial peptides that are then secreted into the hemolymph. nih.gov Hemocytes, the immune cells of insects, also contribute significantly to the production of moricins. nih.govnih.gov In addition to these primary tissues, moricin gene expression has also been detected in the Malpighian tubules, which are excretory and osmoregulatory organs. nih.govtheadl.com However, expression is generally not observed in tissues like the midgut or silk glands. nih.govtheadl.com

| Silk Glands | Not Detected | - |

Table 3: Mentioned Compounds

Compound Name
This compound
Moricin
Px-Mor
Moricin 1
Moricin 2

Regulatory Pathways Governing Gene Expression

The synthesis of this compound is tightly controlled by innate immune signaling pathways that recognize pathogen-associated molecular patterns and activate downstream gene expression.

In insects, the defense against microbial infections is largely mediated by two primary signaling pathways: the Toll pathway and the Imd (immunodeficiency) pathway. The Toll pathway is predominantly responsible for defense against Gram-positive bacteria and fungi, while the Imd pathway is mainly associated with the response to Gram-negative bacterial infections frontiersin.org. The expression of moricin has been reported to be regulated by the Toll pathway frontiersin.org. This pathway, upon activation by microbial components, initiates a signaling cascade that culminates in the activation of transcription factors responsible for antimicrobial peptide gene expression.

The promoter regions of moricin genes contain specific DNA sequences known as cis-regulatory elements, which serve as binding sites for transcription factors that control the rate of transcription wikipedia.org. Analysis of the 5'-upstream regulatory region of a Bombyx mori moricin gene revealed the presence of several regulatory motifs nih.gov. These include a sequence similar to the nuclear factor-kappa B (NF-κB) binding site and a sequence resembling the nuclear factor-interleukin-6 (NF-IL-6) binding site nih.gov.

Electrophoretic mobility shift assays have demonstrated that bacterial LPS can induce the presence of nuclear proteins that bind to the NF-κB-like site and other sites within this regulatory region, confirming their role in the inducible expression of the gene nih.gov. NF-κB and GATA binding sites have been identified in the promoter regions of moricin genes, and it is established that moricin expression can be regulated by these transcription factors frontiersin.org. A specific 22-base pair NF-κB-GATA cis-element has been associated with enhanced activity of antimicrobial peptides in other lepidopteran insects, highlighting the cooperative role of these factors in mounting a robust immune response frontiersin.org.

Table 2: Identified cis-Regulatory Elements in Moricin Gene Promoters

Element Function Evidence Reference
NF-κB binding site-like sequence Binds LPS-inducible nuclear proteins to regulate gene expression. Found in the 5'-upstream region; binding confirmed by mobility shift assay. nih.govfrontiersin.org
GATA binding sites Works with NF-κB to regulate expression. Identified in promoter regions. frontiersin.org
NF-IL-6 binding site-like sequence Putative regulatory motif for gene expression. Found in the 5'-upstream region. nih.gov

Peptide Processing and Maturation

Like most proteins destined for secretion, this compound is initially synthesized as a precursor protein, or prepropeptide, which includes an N-terminal signal peptide nih.govwikipedia.org. This short peptide sequence, typically 16-30 amino acids long, functions to guide the newly synthesized protein into the secretory pathway wikipedia.org.

The deduced amino acid sequence for a moricin from Plutella xylostella (Px-Mor) possesses a putative signal sequence of 23 amino acid residues nih.gov. This signal peptide directs the nascent polypeptide to the translocation machinery in the endoplasmic reticulum membrane wikipedia.orgfrontiersin.org. Once the protein is translocated into the lumen of the endoplasmic reticulum, the signal peptide is cleaved off by a signal peptidase frontiersin.org. This cleavage is a crucial step in the maturation process, releasing the mature peptide which can then be secreted from the cell into the hemolymph to exert its antimicrobial function frontiersin.org. The removal of the signal peptide is essential for the proper folding and activity of the final Moricin-like peptide.

Heterologous Production and Chemical Synthesis Methodologies

To obtain larger quantities of this compound for research and potential therapeutic applications, methods for artificial production have been developed. These include heterologous expression in microorganisms and direct chemical synthesis.

Heterologous Production: This approach involves introducing an artificially synthesized gene for moricin into a host organism, typically Escherichia coli, for recombinant production. Expression systems using vectors like pXa1 and pMAL-c2 have been successfully employed to produce moricin in E. coli nih.gov. In these systems, the moricin is often produced as a fusion protein. This fusion partner can aid in expression and purification. The moricin peptide is subsequently released from the fusion protein by chemical cleavage using agents like cyanogen bromide or o-iodosobenzoic acid nih.gov. This method has been shown to yield significant quantities of pure recombinant moricin, with one study obtaining 11 milligrams from a 2-liter culture of E. coli nih.gov. The physical and biological characteristics of the recombinant peptide were found to be identical to its natural counterpart nih.gov.

Chemical Synthesis: Moricin-like peptides can also be produced entirely through chemical methods, most commonly via solid-phase peptide synthesis (SPPS) nih.govwikipedia.org. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support wikipedia.org. Standard 9-fluorenyl methoxy carbonyl (Fmoc) chemistry is typically used for this process nih.gov. After the complete amino acid sequence is assembled, the peptide is cleaved from the resin and purified, often using reverse-phase high-pressure liquid chromatography (RP-HPLC) nih.gov. To enhance stability and activity, the C-terminus of the synthesized peptide is often amidated nih.gov.

Table 3: Comparison of Production Methodologies for Moricin-like Peptides

Methodology Host/System Key Features Outcome Reference
Heterologous Production Escherichia coli Production as a fusion protein; requires chemical cleavage. Yielded 11 mg of pure peptide from a 2L culture. nih.gov
Chemical Synthesis Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids using Fmoc chemistry. Produces purified peptide with >95% purity. nih.gov

Recombinant Expression in Model Organisms (e.g., Escherichia coli expression systems)

Escherichia coli remains one of the most utilized and cost-effective host organisms for the recombinant production of peptides and proteins, including moricin-like peptides. mdpi.com Its rapid growth, well-understood genetics, and potential for high-yield expression make it an attractive system. mdpi.comdoccheck.com However, the direct expression of small, cationic AMPs like moricin can be toxic to the host cells and susceptible to proteolytic degradation. researchgate.net To overcome these challenges, various strategies have been developed, primarily involving the expression of the peptide as part of a larger fusion protein. nih.gov

Fusion tags are carrier proteins that are genetically linked to the peptide of interest. They can mask the toxicity of the AMP, prevent its degradation by host proteases, and often simplify the purification process. mdpi.com Several expression vectors and fusion partners have been successfully employed for the production of moricin and its analogues. For instance, an artificial moricin gene was inserted into expression vectors pXa1 and pMAL-c2, allowing for efficient production in E. coli. nih.gov In another study, paralogs of the moricin family were expressed using pET expression systems, specifically pET-32a(+) and pET-21d(+), in the E. coli Rosetta™ (DE3) strain. plos.org These systems produced the moricins as soluble intracellular proteins. plos.org

Commonly used fusion tags include Small Ubiquitin-like Modifier (SUMO), which is known to enhance the solubility and stability of the recombinant protein, and elastin-like peptide (ELP) tags. researchgate.net After expression and initial purification of the fusion protein, a specific cleavage step is required to release the active moricin-like peptide. This can be achieved through chemical reagents like cyanogen bromide or enzymes such as enterokinase or SUMOase, which recognize a specific site engineered between the fusion tag and the peptide. nih.govresearchgate.net One study reported a yield of eleven milligrams of pure recombinant moricin from a two-liter E. coli culture after expression and cleavage. nih.gov

Table 1: Examples of Recombinant Expression Systems for Moricin-like Peptides in E. coli
Expression VectorFusion Tag/PartnerHost StrainCleavage MethodReference
pXa1, pMAL-c2Not SpecifiedE. coliCyanogen bromide, o-iodosobenzoic acid nih.gov
pET-32a(+), pET-21d(+)Trx-His·Tag, S·TagE. coli Rosetta™ (DE3)Enterokinase (EK) plos.org
pET-EI-CM4Elastin-like peptide (ELP), InteinE. coliSelf-cleavage (Intein) researchgate.net
Not SpecifiedSUMO, 6xHis tagE. coliSUMOase

Chemical Synthesis Strategies for Peptide Production

Chemical synthesis offers a powerful alternative to recombinant expression, providing a route to high-purity peptides with precise chemical structures, including modifications not possible through biological systems. The most common and efficient method for chemical peptide synthesis is Solid-Phase Peptide Synthesis (SPPS). nih.govukzn.ac.za This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.gov

The SPPS process is cyclical, consisting of deprotection of the N-terminal amino group of the growing chain, followed by the coupling of the next protected amino acid. peptide.com The use of excess reagents helps drive the reactions to completion, and purification is simplified as these excess materials and byproducts can be washed away by filtration at the end of each step. nih.gov

For moricin-like peptides, synthesis has been successfully achieved using the standard 9-fluorenyl methoxy carbonyl (Fmoc) chemistry. nih.gov In this strategy, the temporary Nα-protecting group is the Fmoc group, which is removed under basic conditions. peptide.com Side-chain functional groups of the amino acids are protected by more permanent, acid-labile groups. peptide.com Key factors for a successful synthesis include the choice of resin, the linker that attaches the first amino acid to the resin, the specific protecting groups used for various amino acids, and the coupling reagents that facilitate the formation of the amide bond. ukzn.ac.za After the final amino acid is added, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA). peptide.com To improve the stability and activity of the final peptide, a C-terminal amidation can be incorporated, a modification that was used in the synthesis of the moricin Px-Mor. nih.gov

Emerging Biosynthetic Approaches (e.g., CRISPR/Cas9-mediated induction)

Modern genetic engineering tools are creating new possibilities for manipulating and enhancing the biosynthesis of specific compounds in their native organisms. The CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein 9) system is a revolutionary gene-editing technology that allows for precise targeting and modification of DNA sequences in a wide range of organisms. nih.govmdpi.com

While primarily known for gene knockout to study function, the CRISPR/Cas9 system can be adapted to activate gene expression. nih.gov In a modified system known as CRISPR activation (CRISPRa), the Cas9 protein is deactivated so it can no longer cut DNA but is fused to a transcriptional activation domain. When guided by a specific single-guide RNA (sgRNA) to the promoter region of a target gene, this complex can significantly increase the gene's transcription, leading to higher production of the encoded protein or peptide.

In the context of this compound, which is naturally produced in insects like the silkworm Bombyx mori, CRISPR/Cas9 technology has already been used to perform gene knockouts to study the function of various genes. nih.gov Although direct upregulation of this compound production using a CRISPRa system has not been widely reported in published literature, this approach represents a significant emerging strategy. By designing sgRNAs that target the promoter of the this compound gene, it is theoretically possible to induce or enhance its expression directly within the host insect. This could lead to a better understanding of its regulation and provide a method for increasing yields from the natural biological source.

Biological Functions and Activities of Moricin Like Peptide a in Model Systems

Spectrum of Antimicrobial Activity

Moricin-like peptides exhibit a wide range of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Their primary mechanism of action involves increasing the permeability of the microbial cytoplasmic membrane, which disrupts cellular integrity and leads to cell death. nih.govnih.gov The N-terminal portion of the peptide, which forms an amphipathic α-helix, is believed to be primarily responsible for this membrane-permeabilizing activity. nih.govnih.gov

Moricin-like peptides have demonstrated significant efficacy against Gram-positive bacteria. nih.govresearchgate.net Studies have shown that moricin (B1577365) has a higher activity against Gram-positive bacteria compared to some other peptides like cecropin (B1577577) B1. nih.gov Its effectiveness has been particularly noted against pathogenic species such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The peptide, isolated from the hemolymph of immunized Bombyx mori, actively suppresses the growth of Staphylococcus aureus. rsc.org Recombinantly produced moricin has also been shown to have antibacterial activity comparable to the natural form against this pathogen. nih.gov

While noted for potent activity against Gram-positive bacteria, moricin-like peptides are also effective against several Gram-negative bacterial pathogens. nih.govresearchgate.net A moricin-like peptide from Plutella xylostella, designated Px-Mor, showed high efficacy against strains of Escherichia coli. nih.gov The physical and biological properties of recombinant moricin have been confirmed to be identical to their natural counterparts, with comparable activity against E. coli. nih.govnih.gov

The antimicrobial activity of moricin-like peptides extends to fungal pathogens, including both yeasts and filamentous fungi. nih.gov A moricin-like peptide demonstrated inhibitory effects against the opportunistic human pathogen Aureobasidium pullulans, causing significant morphological changes and inhibiting mycelial growth. nih.gov Furthermore, studies on a moronecidin-like peptide have shown potent activity against clinically relevant yeasts of the Candida genus. nih.gov This peptide exhibited significant minimum inhibitory (MIC) and minimum fungicidal concentrations (MFC) against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov

OrganismPeptideActivity MetricValue (µM)Value (µg/mL)Source
Escherichia coli K12D31Px-MorMIC1.1- nih.gov
Escherichia coli DH5αPx-MorMIC1.2- nih.gov
Aureobasidium pullulansPx-MorMIC3.5- nih.gov
Candida tropicalisMoronecidin-like peptideMIC-8 nih.gov
Candida albicansMoronecidin-like peptideMIC-8 nih.gov
Candida glabrataMoronecidin-like peptideMIC-32 nih.gov
Candida tropicalisMoronecidin-like peptideMFC-8 nih.gov
Candida albicansMoronecidin-like peptideMFC-8 nih.gov
Candida glabrataMoronecidin-like peptideMFC-64 nih.gov

The potential antiviral activities of Moricin-like peptide A in non-human systems are not extensively documented in the available scientific literature. While antimicrobial peptides from various insect sources are known to have a wide range of activities, specific research detailing the antiviral efficacy of moricin-like peptides is limited.

Role in Host Immune Responses and Pathogen Clearance

Moricin-like peptides are a key component of the humoral innate immunity in insects such as Bombyx mori and Plutella xylostella. nih.govnih.gov The production of these peptides is inducible; for instance, their synthesis is stimulated by bacterial injection, after which they are rapidly secreted into the hemolymph to combat infection. nih.govnih.gov Tissue distribution analysis shows that moricin-like peptides are highly expressed in the fat body and hemocytes, which are central to the insect immune response. nih.gov Upon infection, these peptides are released into the hemolymphatic system to eliminate pathogens by disrupting their cell membranes. nih.gov This rapid and potent response is crucial for pathogen clearance in organisms lacking an adaptive immune system. nih.gov

Exploration of Antineoplastic Biological Functions in in vitro Cellular Models

Recent research has explored the potential of moricin peptides beyond their antimicrobial functions, investigating their antineoplastic properties in in vitro models. nih.govresearchgate.netnih.gov A study on human triple-negative breast cancer cells (MDA-MB-231) demonstrated that moricin can inhibit cell viability in a dose-dependent manner. nih.govnih.gov

The mechanism of action appears to be linked to the induction of oxidative stress, evidenced by a high generation of reactive oxygen species (ROS) within the cancer cells upon exposure to moricin. nih.govresearchgate.net This increase in ROS leads to structural damage to mitochondria and lysosomes. nih.gov Further molecular analysis revealed that moricin treatment resulted in the downregulation of key survival proteins like Notch-1, NF-ƙB, and Bcl2, while upregulating pro-apoptotic proteins such as p53, Bax, caspase 3, and caspase 9. nih.gov This cascade of molecular events culminates in caspase-dependent apoptosis of the cancer cells. nih.govnih.gov These findings highlight the potential of moricin as a candidate for further investigation in cancer therapeutics. nih.govresearchgate.net

Induction of Apoptotic Pathways in Cancer Cells

This compound has been demonstrated to induce caspase-dependent apoptosis in cancer cells. nih.govresearchgate.net This programmed cell death is initiated through a complex signaling cascade that involves the modulation of several key regulatory proteins. researchgate.netresearchgate.net

In vitro studies on MDA-MB-231 cells have shown that exposure to this peptide leads to the downregulation of anti-apoptotic proteins such as Notch-1, NF-ƙB, and Bcl2. nih.govnih.govresearchgate.net Concurrently, it upregulates the expression of pro-apoptotic proteins including p53, Bax, caspase 3, and caspase 9. nih.govnih.govresearchgate.net The upregulation of initiator caspases like caspase 9 and executioner caspases like caspase 3 is a hallmark of the intrinsic apoptotic pathway. nih.gov This orchestrated change in protein expression ultimately leads to controlled cell death, a crucial mechanism for eliminating cancerous cells. nih.govnih.gov

Table 1: Effect of this compound on Apoptotic Regulatory Proteins in MDA-MB-231 Cells

Protein Function Effect of this compound
Notch-1 Anti-apoptotic Downregulation nih.govresearchgate.net
NF-ƙB Anti-apoptotic Downregulation nih.govresearchgate.net
Bcl2 Anti-apoptotic Downregulation nih.govresearchgate.net
p53 Pro-apoptotic Upregulation nih.govresearchgate.net
Bax Pro-apoptotic Upregulation nih.govresearchgate.net
Caspase 3 Pro-apoptotic (Executioner) Upregulation nih.govresearchgate.net

| Caspase 9 | Pro-apoptotic (Initiator) | Upregulation nih.govresearchgate.net |

Generation of Reactive Oxygen Species (ROS)

A key mechanism underlying the anticancer activity of this compound is its ability to induce the generation of reactive oxygen species (ROS) within cancer cells. nih.govresearchgate.net Studies have shown a dose-dependent increase in intracellular ROS levels in MDA-MB-231 cells upon treatment with the peptide. nih.gov

The primary source of this ROS production appears to be the mitochondria. nih.govresearchgate.net It is reported that over 90% of the cellular ROS is generated through mitochondria following exposure to the peptide. nih.gov This surge in mitochondrial ROS, specifically the superoxide (B77818) anion, leads to significant structural damage to both mitochondria and lysosomes. nih.govresearchgate.net The resulting oxidative stress disrupts cellular redox balance, as evidenced by a decrease in intracellular glutathione (B108866) levels and an increase in lipid peroxidation, further contributing to cell death. nih.gov

Table 2: Dose-Dependent Increase in Intracellular ROS Levels Induced by this compound in MDA-MB-231 Cells

Concentration of this compound Fold Increase in Intracellular ROS Percentage of Cells with High ROS
6.25 µg/ml 1.5-fold nih.gov 26.85% nih.gov
12.5 µg/ml 2.0-fold nih.gov 46.80% nih.gov

| Untreated Control | - | 11.85% nih.gov |

Modulation of Cellular Proliferation and Migration in Cell Lines

In addition to inducing apoptosis, this compound has been found to inhibit two other critical aspects of cancer progression: cellular proliferation and migration. nih.gov

Studies utilizing the MDA-MB-231 cell line have demonstrated that the peptide significantly retards the rate of cell proliferation. nih.gov A BrdU incorporation assay revealed a substantial decrease in cell proliferation, with reductions of 60% and 70% at concentrations of 6.25 µg/ml and 12.5 µg/ml, respectively. nih.gov

Furthermore, the migratory capacity of these cancer cells is also significantly diminished following exposure to this compound. nih.gov A notable decline in the rate of cell migration was observed after 12 and 24 hours of treatment, indicating the peptide's potential to interfere with the metastatic process. nih.gov

Table 3: Effect of this compound on Proliferation and Migration of MDA-MB-231 Cells

Activity Concentration of this compound Observed Effect
Cellular Proliferation 6.25 µg/ml 60% decrease in proliferation nih.gov
12.5 µg/ml 70% decrease in proliferation nih.gov

| Cellular Migration | Not specified | Significant decline after 12 and 24 hours nih.gov |

Mechanisms of Action of Moricin Like Peptide a

Interactions with Microbial Cellular Membranes

The primary target for Moricin-like peptide A is the microbial cytoplasmic membrane. nih.govresearchgate.net The peptide's cationic and amphipathic properties facilitate its initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.combiorxiv.org Following this initial binding, the peptide disrupts the membrane's structure and function through several coordinated processes.

A key feature of moricin's action is its ability to increase the permeability of the cytoplasmic membrane. frontiersin.orgnih.gov The N-terminal portion of the peptide, which forms an amphipathic alpha-helix, is believed to be crucial for this membrane permeabilization. nih.govnih.gov This interaction leads to the formation of pores or channels, a common mechanism for α-helical AMPs. mdpi.com Several models have been proposed to describe this process, with the "barrel-stave" and "toroidal pore" models being the most widely recognized. mdpi.commdpi.commdpi.com

In the barrel-stave model , the peptides insert themselves perpendicularly into the lipid bilayer, assembling into a bundle that resembles the staves of a barrel. mdpi.comnist.gov The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the central aqueous channel. mdpi.com This creates a stable, water-filled pore through which cellular contents can leak out. mdpi.com

In the toroidal model , the peptides also insert into the membrane, but they induce the lipid monolayers to bend continuously, creating a pore lined by both the peptides and the lipid head groups. nist.govnih.gov This disruption causes a significant disordering of the membrane structure. mdpi.com

FeatureBarrel-Stave ModelToroidal Model
Peptide OrientationPerpendicular to the membrane surfacePerpendicular, associated with lipid head groups
Pore LiningComposed entirely of peptides' hydrophilic faces. mdpi.comComposed of both peptides and lipid head groups. mdpi.comnist.gov
Membrane CurvatureMinimal disruption to lipid monolayer curvatureInduces significant positive curvature strain, causing lipids to bend. mdpi.com
Example PeptidesAlamethicin. mdpi.comnist.govMagainins, Melittin. mdpi.comnih.gov

While the precise model for this compound is not definitively established, its α-helical structure and demonstrated ability to permeabilize membranes are consistent with these pore-forming mechanisms. nih.govnih.gov

The formation of pores or channels in the microbial membrane by this compound inevitably leads to a collapse of the electrochemical gradients across the cell membrane. mdpi.com These pores allow for the uncontrolled passage of ions, water, and other small molecules, leading to the rapid depolarization of the membrane. mdpi.commostwiedzy.pl The loss of membrane potential disrupts essential cellular processes that rely on it, such as ATP synthesis and active transport, ultimately contributing to cell death.

The disruptive interaction of moricin-like peptides with microbial membranes results in significant and observable morphological damage. Studies using electron microscopy have provided direct visual evidence of these alterations.

Research on a moricin-like peptide from Plutella xylostella (Px-Mor) demonstrated its effect on the fungus Aureobasidium pullulans. nih.gov

Scanning Electron Microscopy (SEM) observations revealed that after treatment with the peptide, the fungal hyphae became distorted and shrunken.

Transmission Electron Microscopy (TEM) provided a view of the internal damage, showing that the cell membrane appeared "wafery" and the cytoplasmic contents were dissolved and unclear. nih.gov Disruption of the fungal spore's cell membrane was also observed. nih.gov

These findings confirm that the peptide's activity leads to a catastrophic loss of structural integrity in the microbial cell.

Microscopy TechniqueObservation on Control CellsObservation on Peptide-Treated CellsReference
Scanning Electron Microscopy (SEM)Normal, intact hyphal structureDistorted, shrunken hyphae nih.gov
Transmission Electron Microscopy (TEM)Clear, well-defined cell membrane and internal structuresWafery appearance of cell membrane, dissolved and unclear cytoplasmic contents nih.gov

Intracellular Molecular Targets and Cellular Pathways

While membrane disruption is a primary mechanism of action for many AMPs, including moricins, some peptides can also translocate across the membrane to interact with intracellular targets. mdpi.commdpi.com

The bacterial cell wall, particularly the peptidoglycan layer, is a critical structure for microbial survival and a known target for various antibiotics. creative-biolabs.comstudy.com Some antimicrobial peptides function by inhibiting the biosynthesis of this essential barrier. microbenotes.com For instance, certain lantibiotics like nisin can sequester Lipid II, a precursor molecule in peptidoglycan synthesis, thereby inhibiting cell wall construction and simultaneously forming pores. rsc.org While the principal mechanism for moricin (B1577365) is membrane permeabilization, the possibility of secondary intracellular targets, including pathways involved in cell wall synthesis, remains an area of investigation for AMPs. nih.govresearchgate.net

Once inside the cell, some AMPs can interfere with fundamental processes like DNA replication, transcription, and protein synthesis. mdpi.commdpi.com A notable example of an intracellular target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. The peptide antibiotic Microcin B17, for instance, specifically inhibits DNA gyrase by trapping the enzyme-DNA complex, which leads to double-strand DNA breaks and cell death. drugbank.comembopress.org This mode of action highlights that peptides can have highly specific intracellular targets. While there is no direct evidence to date demonstrating that this compound inhibits DNA gyrase, it exemplifies a sophisticated mechanism employed by other peptide-based antimicrobials.

Modulation of Host Signaling Pathways

This compound, beyond its direct antimicrobial actions, demonstrates significant capabilities in modulating host signaling pathways, particularly in the context of cancer cell biology. nih.govresearchgate.net Research has revealed its potential to induce caspase-dependent apoptosis in human triple-negative breast cancer cells by suppressing the Notch signaling pathway. nih.govnih.gov This interaction is a key aspect of its anticancer mechanism. researchgate.netresearchgate.net

Molecular studies show that exposure to the moricin peptide leads to the downregulation of critical proteins such as Notch-1, NF-ƙB, and the anti-apoptotic protein Bcl-2. nih.govnih.gov Concurrently, it upregulates the expression of pro-apoptotic proteins, including p53, Bax, caspase-3, and caspase-9. nih.govnih.gov This shift in the balance of regulatory proteins ultimately triggers a caspase-dependent cell death cascade in cancer cells. nih.gov The peptide's interaction with the Notch signaling pathway is further supported by molecular docking analyses, which predict strong binding interactions between moricin and key proteins in this pathway, including Notch-1 and Notch-3. nih.gov

In addition to direct protein modulation, the peptide's action is associated with the generation of reactive oxygen species (ROS). nih.govnih.gov Increased intracellular ROS levels can induce oxidative stress, leading to a decrease in cellular glutathione (B108866) and a rise in lipid peroxidation, further contributing to the apoptotic process. nih.gov

Table 1: Moricin Peptide Binding Affinity with Notch Pathway Proteins

Target Protein Binding Free Energy (kcal/mol)
Notch 3 -72.13
DLL4 -59.79
TACE -51.14
Notch 1 -48.92
Jagged-1 -41.49

This table summarizes the predicted binding affinities from a molecular docking analysis, indicating a strong interaction potential between moricin and various proteins in the Notch signaling pathway. nih.gov

Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound is intrinsically linked to its specific physicochemical and structural properties. The relationship between its amino acid sequence, charge, hydrophobicity, and its mechanism of action has been a subject of detailed investigation.

Influence of Amino Acid Sequence and Charge on Biological Activity

Moricin is a 42-amino-acid peptide characterized by a highly basic, or cationic, nature. nih.gov This strong positive charge is a fundamental requirement for its biological activity. ubc.ca The high net positive charge facilitates the initial electrostatic attraction of the peptide to the surfaces of bacterial and cancer cells, which are typically rich in negatively charged molecules. ubc.canih.gov This interaction is the first step in its membrane-disrupting mechanism. ubc.ca The high isoelectric point (pI) of moricin, calculated to be around 11.3, is indicative of its strong basicity, a property that has been correlated with greater antimicrobial efficacy. nih.gov

The specific sequence of amino acids gives rise to a predominantly α-helical structure. nih.govnih.gov This structure is not uniform along the peptide's length; instead, it is organized into distinct functional domains. nih.gov The N-terminal portion (approximately residues 5-22) forms an amphipathic α-helix, meaning it has both a hydrophobic and a hydrophilic face. nih.gov This amphipathic region is considered primarily responsible for increasing the permeability of the target cell membrane. nih.gov

Table 2: Physicochemical Properties of Moricin Peptide

Property Value Source
Amino Acid Count 42 nih.gov
Molecular Weight (Da) 4544 nih.gov
Isoelectric Point (pI) ~11.3 nih.gov
Structure Predominantly α-helical nih.govnih.gov

This table outlines key physicochemical characteristics of the moricin peptide that are central to its biological function.

Contribution of Hydrophobicity to Membrane Interaction

While the peptide's positive charge initiates contact with the cell membrane, its hydrophobicity is crucial for the subsequent steps of membrane interaction and disruption. nih.govresearchgate.net The amino acid sequence of this compound creates a distinct distribution of hydrophobic residues, which is critical for its function. nih.gov

The structure of moricin features a C-terminal segment (approximately residues 23-36) that is predominantly hydrophobic. nih.gov This hydrophobic region, in concert with the amphipathic N-terminus, facilitates the peptide's insertion into the lipid bilayer of the cell membrane. nih.govresearchgate.net The arrangement of hydrophobic and hydrophilic residues on opposite sides of the helical N-terminus allows it to lie parallel to the membrane surface before inserting itself into the hydrophobic core of the bilayer, leading to membrane destabilization. nih.govubc.ca

Evolutionary Analysis and Phylogenetic Relationships of Moricin Like Peptides

Phylogenetic Distribution and Taxon-Specific Occurrences Across Insect Orders (Specifically Lepidoptera)

Moricin (B1577365) and moricin-like peptides are predominantly, if not exclusively, found within the insect order Lepidoptera, which includes moths and butterflies. nih.govresearchgate.netnih.gov This taxon-specific distribution suggests that the moricin gene family likely arose and diversified after the divergence of Lepidoptera from other insect lineages. Extensive database searches and molecular cloning studies have identified moricin-like peptides in a variety of lepidopteran species, spanning multiple families.

Initial discoveries in the silkworm, Bombyx mori (family Bombycidae), paved the way for the identification of these peptides in other notable species. nih.govnih.gov These include the greater wax moth Galleria mellonella (family Pyralidae), the tobacco hornworm Manduca sexta (family Sphingidae), the diamondback moth Plutella xylostella (family Plutellidae), and the cotton bollworm Helicoverpa armigera (family Noctuidae). nih.gov The presence of moricins has also been confirmed in butterflies, such as the monarch butterfly Danaus plexippus (family Nymphalidae), indicating their widespread occurrence across both major divisions of Lepidoptera. nih.govnih.gov

The following interactive data table provides a summary of various Lepidopteran species in which moricin or moricin-like peptides have been identified, along with their respective families.

SpeciesCommon NameFamilyMoricin/Moricin-like Peptide Identified
Bombyx moriDomestic silkwormBombycidaeMoricin, Moricin-like A, Moricin-like B
Galleria mellonellaGreater wax mothPyralidaeMoricin-like A, B, C, D
Manduca sextaTobacco hornwormSphingidaeMoricin
Plutella xylostellaDiamondback mothPlutellidaePx-Mor
Helicoverpa armigeraCotton bollwormNoctuidaeMoricin
Spodoptera lituraTobacco cutwormNoctuidaeSl-moricin
Spodoptera exiguaBeet armywormNoctuidaeMoricin
Danaus plexippusMonarch butterflyNymphalidaeMoricin-like peptide C4
Bombyx mandarinaWild silkwormBombycidaeMoricin B3
Hyphantria cuneaFall webwormErebidaeMoricin
Papilio polytesCommon MormonPapilionidaeMoricin
Pieris rapaeCabbage white butterflyPieridaeMoricin
Bicyclus anynanaSquinting bush brownNymphalidaeMoricin

Comparative Genomic Analysis of Moricin Gene Families

Comparative genomic studies have revealed that moricin genes often exist as a multigene family within a single species, a testament to their evolutionary success and functional importance. nih.gov The number of moricin genes can vary among species, reflecting a dynamic history of gene duplication and loss.

For instance, the genome of Bombyx mori contains multiple moricin-coding genes, which have been categorized into three subtypes: Bm-mor (one gene), moricin-like A (three genes), and moricin-like B (eight genes). nih.gov Similarly, in Galleria mellonella, at least eight moricin-like peptide genes have been isolated, designated as A, B, C1-5, and D. nih.gov These genes give rise to a variety of mature peptides, sometimes with identical sequences despite originating from different genes (e.g., mature C4 and C5 in G. mellonella are identical). nih.gov

The genomic organization of these gene families often shows evidence of tandem duplication events, where genes are arranged in close proximity on the chromosome. This clustering facilitates further duplication and diversification through mechanisms like unequal crossing-over. The intron-exon structure of moricin genes is relatively conserved, typically containing a single intron of variable length. nih.gov This conservation of gene structure amidst sequence diversification is a common feature of multigene families.

Evolutionary Dynamics: Divergence and Gene Duplication Events

The evolution of the moricin gene family is a classic example of the "birth-and-death" model of evolution. nih.gov This model posits that new genes are created by gene duplication, and these duplicates can then either be maintained in the genome, diverge to acquire new functions (neofunctionalization), or be lost as pseudogenes. The presence of multiple, functionally distinct moricin-like peptides within a single species, such as the antifungal moricins in Galleria mellonella, supports this model. nih.gov

Phylogenetic analyses suggest that the moricin-like peptides can be broadly categorized into two main classes that diverged a long time ago. nih.gov Following this initial divergence, the family has expanded and diversified extensively through numerous gene duplication events within different lepidopteran lineages. nih.gov This has led to the emergence of species-specific clusters of moricin genes, indicating that much of this diversification has occurred after the speciation events that separated these insect groups.

The high level of sequence divergence observed among some paralogous moricin genes suggests that they have been subjected to positive selection. This evolutionary pressure likely drives the adaptation of these peptides to new microbial challenges, allowing the host to respond to a changing pathogenic landscape. The rapid evolution of these immune-related genes is a key component of the ongoing evolutionary arms race between insects and their pathogens.

Conservation and Variability of Functional Domains Among Moricin-like Peptides

Despite the sequence diversity, moricin-like peptides exhibit a conserved structural scaffold, which is crucial for their antimicrobial activity. The mature peptide is typically around 42 amino acids in length and adopts a long, uninterrupted alpha-helical conformation for most of its length. nih.govresearchgate.net This structure can be broadly divided into two functional domains: an N-terminal amphipathic helix and a C-terminal hydrophobic region.

The N-terminal domain is characterized by the presence of both hydrophobic and hydrophilic amino acid residues arranged in a manner that creates two distinct faces on the helix when it folds. This amphipathic nature is thought to be critical for the initial interaction with and disruption of microbial cell membranes. researchgate.net Sequence alignments of various moricin-like peptides reveal a degree of conservation in the pattern of hydrophobic and charged residues in this region, which is essential for maintaining its amphipathic character.

The C-terminal domain is predominantly hydrophobic and is also believed to play a vital role in the antimicrobial activity of the peptide. researchgate.net While the N-terminal domain facilitates membrane interaction, the C-terminal region may be involved in penetrating the lipid bilayer and causing lethal damage to the pathogen.

The table below presents a simplified alignment of the mature peptide sequences of Moricin from Bombyx mori and a Moricin-like peptide A from Galleria mellonella, highlighting the conserved and variable regions.

SpeciesPeptideSequence
Bombyx moriMoricinKVKPIKALKTVGKAVGKGLRAIDIASTANDVFNFLKPKKRKH
Galleria mellonellaMoricin-like AKVKPIKALKTVGKAVGKGLRAIDIASTANDVFNFLKPKKRKH

Note: The displayed sequences are representative examples. Actual sequences may have slight variations.

Advanced Research Methodologies and Analytical Techniques for Moricin Like Peptide a Studies

High-Resolution Structural Determination Techniques (e.g., Solution-State NMR Spectroscopy, X-ray Crystallography)

Determining the three-dimensional structure of Moricin-like peptide A is fundamental to understanding its biological activity.

Solution-State NMR Spectroscopy: This has been a pivotal technique in characterizing moricin (B1577365) peptides. The solution structure of moricin from Bombyx mori was determined using two-dimensional ¹H-nuclear magnetic resonance (NMR) spectroscopic data. nih.gov These studies revealed a unique structure featuring a long alpha-helix that spans nearly the entire length of the 42-amino-acid peptide, with the exception of a few residues at the N- and C-termini. nih.gov Similarly, the structure of a moricin analogue from the lepidopteran insect Spodoptera litura was also elucidated by 2D ¹H-NMR spectroscopy, confirming a conserved long alpha-helical tertiary structure. pdbj.org The data obtained from NMR studies, such as nuclear Overhauser effect (NOE) constraints, are used in calculations to generate a final ensemble of structures representing the peptide's conformation in solution.

X-ray Crystallography: X-ray crystallography is a powerful tool for obtaining atomic-level structural information of molecules in a crystalline state. mdpi.comspringernature.com This technique involves growing high-quality crystals of the peptide, exposing them to an X-ray beam, and analyzing the resulting diffraction pattern to build an electron density map and subsequently a 3D model of the molecule. mdpi.com While it provides unparalleled resolution, obtaining suitable crystals of peptides like moricin can be challenging. To date, the application of X-ray crystallography to determine the structure of this compound has not been extensively reported in the literature, with NMR spectroscopy being the primary method for its structural elucidation.

Interactive Table: Structural Determination Findings for Moricin Peptides
TechniquePeptide SourceKey FindingsReferences
Solution-State NMRBombyx moriDetermined the solution structure, revealing a long alpha-helix comprising eight turns. nih.gov
Solution-State NMRSpodoptera lituraConfirmed a conserved tertiary structure with a long alpha-helix, similar to B. mori moricin. pdbj.org

Spectroscopic Methods for Conformational Analysis (e.g., Circular Dichroism)

Spectroscopic methods are essential for analyzing the secondary structure and conformational changes of peptides under different environmental conditions.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used technique to study the secondary structure of peptides in solution. The method measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum provides information on the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils. For moricin, CD analysis has shown that the peptide adopts a predominantly α-helical structure, which is consistent with the detailed structural data obtained from NMR. nih.gov This technique is particularly useful for observing how the peptide's conformation might change upon interaction with membrane-mimicking environments, which is crucial for its antimicrobial function. nih.gov

Molecular Biology and Gene Expression Analysis (e.g., Quantitative Real-Time PCR, Electrophoretic Mobility Shift Assay)

Understanding the regulation and expression of the gene encoding this compound is crucial for comprehending its role in the innate immune response.

Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression levels of specific genes. Studies on a moricin-family peptide from Plutella xylostella (Px-Mor) have utilized qRT-PCR to assess mRNA expression levels during different developmental stages and in various tissues. frontiersin.org This research demonstrated that Px-Mor was highly expressed in the fat body and hemocytes, and its expression was highest during the fourth instar and prepupa stages. frontiersin.org Furthermore, qRT-PCR has been used to show that moricin gene expression is inducible by bacterial components like lipopolysaccharide (LPS) and lipid A, with transcript levels peaking approximately 8 hours after injection. nih.gov

Electrophoretic Mobility Shift Assay (EMSA): EMSA, or gel retardation assay, is an in vitro technique used to study protein-DNA or protein-RNA interactions. This method has been applied to the moricin gene from Bombyx mori to investigate the binding of transcription factors to its regulatory regions. nih.govresearchgate.net Research has identified regulatory motifs, such as a nuclear factor-kappaB (NF-κB)-binding-site-like sequence, in the 5'-upstream region of the moricin gene. nih.govresearchgate.net Using EMSA, it was demonstrated that bacterial LPS can induce the presence of nuclear proteins that bind to this κB site and other regulatory elements, thereby controlling the gene's expression. nih.govresearchgate.net Some in silico tools also predict that moricin may be a DNA-binding protein. nih.gov

Microscopic Techniques for Cellular and Morphological Impact Assessment (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy)

Visualizing the direct impact of this compound on microbial cells provides critical insights into its mechanism of action.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These high-resolution imaging techniques are used to observe the morphological changes induced by antimicrobial peptides on target cells. In a study involving a moricin-like peptide (Px-Mor), SEM and TEM were used to examine its effect on the opportunistic human pathogen Aureobasidium pullulans. frontiersin.org The results from these microscopic analyses revealed that Px-Mor caused significant morphological alterations to the fungal mycelia, demonstrating its potent inhibitory effect on mycelial growth. frontiersin.org Generally, SEM provides detailed images of the cell surface, revealing features like pore formation, blebbing, or cell lysis, while TEM allows for the visualization of internal cellular structures and damage.

Bioinformatics and Computational Approaches

In silico methods are indispensable for predicting the structure, function, and interaction partners of this compound, guiding further experimental validation.

Bioinformatics tools are used to analyze the primary amino acid sequence of moricin and compare it to other known peptides. Sequence databases are searched using tools like BLAST to identify homologous peptides. nih.gov For instance, a moricin-like peptide from Plutella xylostella (Px-Mor) showed high identity with moricins from other lepidopteran insects like Galleria mellonella and Danaus plexippus. nih.gov

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and a known experimental structure of a homologous protein (the template). This method was used to predict the secondary and tertiary structure of Px-Mor, which was found to be comprised of an α-helix and turns. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular docking has been used to investigate the interaction of moricin with potential protein targets. For example, moricin was docked with proteins in the notch signaling pathway, showing a particularly strong binding interaction with notch 3 NRR, with a binding free energy of -72.13 kcal/mol. nih.gov In another study, docking was used to predict interactions between moricin and bacterial target proteins, such as the dipeptide ABC transporter in Staphylococcus aureus.

Interactive Table: Predicted Binding Affinities of Moricin with Notch Pathway Proteins
Target ProteinBinding Free Energy (kcal/mol)Reference
Notch 3-72.13 nih.gov
Human DLL4-59.79 nih.gov
TACE-51.14 nih.gov
Notch 1-48.92 nih.gov
Jagged-1-41.49 nih.gov

Molecular Dynamics (MD) Simulations: MD simulation is a computational method that analyzes the physical movements of atoms and molecules. While specific MD simulation studies focused solely on this compound are not extensively detailed, this technique is widely applied to other antimicrobial peptides to understand their interaction with bacterial membranes. nih.govresearchgate.net These simulations can reveal how peptides like moricin insert into and disrupt the lipid bilayer, providing a dynamic, atomic-level view of their mechanism of action, such as the formation of pores or the destabilization of the membrane. nih.govresearchgate.net

Phylogenetic Tree Construction and Evolutionary Trajectory Analysis

Phylogenetic analysis is a crucial methodology for elucidating the evolutionary relationships and diversification of Moricin-like peptides across different species. The construction of a phylogenetic tree allows researchers to visualize the evolutionary distances and branching patterns among various moricin family members, providing insights into their shared ancestry and functional divergence nih.govmdpi.com.

The process of constructing a phylogenetic tree for this compound and its homologs typically involves several key steps. Initially, amino acid sequences of moricin and moricin-like peptides are retrieved from public databases like GenBank nih.gov. These sequences are then subjected to multiple sequence alignment using software such as Clustal X to identify conserved regions and variable domains nih.gov. Following alignment, a phylogenetic tree is constructed using various computational methods mdpi.com. Common algorithms include the neighbor-joining method, maximum likelihood, and Bayesian inference, which are implemented in software packages like MEGA (Molecular Evolutionary Genetics Analysis) nih.govmdpi.com. The resulting tree graphically represents the inferred evolutionary relationships, with branch lengths indicating the degree of genetic change mdpi.com.

For instance, a phylogenetic tree was constructed to analyze the homology of a moricin peptide from the diamondback moth, Plutella xylostella (Px-Mor), with moricins from 14 other Lepidopteran species nih.gov. The analysis, utilizing the neighbor-joining method, indicated that Px-Mor shares a close evolutionary relationship with moricins from other lepidopteran insects nih.gov. Specifically, it displayed high identity and clustered closely with this compound from Galleria mellonella and moricin-like peptide C4 from Danaus plexippus nih.gov. Such analyses suggest that moricins are an important and evolutionarily conserved group of antimicrobial peptides (AMPs) within the humoral immune defense of insects, particularly in the order Lepidoptera nih.govfrontiersin.org. The presence of these peptides across various species underscores their fundamental role in combating pathogens researchgate.net.

In vitro Bioassays for Activity Assessment

In vitro bioassays are fundamental for determining the antimicrobial spectrum and cytotoxic potential of this compound. These laboratory-based assays quantify the peptide's efficacy against various microorganisms and its effects on host cells, providing essential data on its biological activity nih.govtmrjournals.com.

Antimicrobial Activity Assays

The primary method to evaluate the antibacterial and antifungal potency of this compound is the liquid growth inhibition assay, which determines the Minimum Inhibitory Concentration (MIC) nih.govtmrjournals.com. The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism nih.gov. This is typically assessed by preparing serial dilutions of the peptide in a liquid growth medium, inoculating each dilution with a standardized number of microbial cells, and incubating the cultures for a specified period tmrjournals.com. Growth inhibition is then measured by observing turbidity or by monitoring the absorbance of the culture at a specific wavelength (e.g., 494 nm) nih.gov.

Moricin and its analogues have demonstrated a broad spectrum of activity. The peptide was originally isolated from the silkworm, Bombyx mori, and showed activity against several Gram-positive and Gram-negative bacteria researchgate.netnih.gov. Some studies report that it has a higher activity against Gram-positive bacteria, such as Staphylococcus aureus, than other native peptides like cecropin (B1577577) B1 researchgate.netnih.gov. A comprehensive study evaluating a custom-synthesized moricin against 276 microbial strains found that while it has a wide spectrum, its efficacy at low concentrations against many clinically important strains is limited tmrjournals.com. The activity of moricin-like peptides has also been demonstrated against fungi, including the opportunistic human pathogen Aureobasidium pullulans and the plant pathogen Fusarium graminearum nih.govnih.gov.

MIC Range (µg/mL)Percentage of Strains Inhibited
≤ 80.72%
16–1285.18%
256–51227.46%
> 51266.32%

Table 1. Susceptibility of 276 diverse microbial strains to a synthesized Moricin peptide. Data compiled from a study evaluating moricin's broad-spectrum antimicrobial potential tmrjournals.com.

Hemolytic Activity Assays

A critical aspect of evaluating any potential therapeutic peptide is assessing its cytotoxicity toward host cells. The hemolytic assay is a common in vitro method used to determine the peptide's lytic effect on red blood cells (RBCs), which serve as a model for mammalian cell membranes nih.gov. The assay involves incubating various concentrations of the peptide with a suspension of fresh RBCs (often from human or rabbit sources) nih.govresearchgate.net. After incubation, the cells are centrifuged, and the amount of hemoglobin released into the supernatant from lysed cells is measured spectrophotometrically nih.gov. The percentage of hemolysis is calculated relative to a positive control (100% lysis, typically induced by a detergent like Triton X-100) and a negative control (0% lysis, RBCs in buffer only) nih.gov.

Studies on moricin-like peptide analogues, such as Px-Mor, have shown that they possess no hemolytic activity against human red blood cells even at the concentrations tested nih.gov. This lack of hemolytic activity is a favorable characteristic, suggesting a degree of selectivity for microbial membranes over mammalian cell membranes nih.gov.

PeptideTest Concentration RangeHemolytic Activity against human RBCs
Px-Mor analogues0.78–100 µMNone observed
Melittin (Positive Control)≥ 0.78 µM100%

Table 2. Hemolytic activity of Px-Mor analogues compared to the highly hemolytic peptide melittin. This demonstrates the low toxicity of these moricin-like peptides to human red blood cells nih.gov.

Future Research Directions and Potential Applications

Elucidating Specificity and Selectivity Mechanisms of Action

A primary area of ongoing research is to unravel the precise mechanisms that govern the specificity and selectivity of Moricin-like peptide A. While it is known that the peptide targets the cytoplasmic membrane of microbes, a detailed molecular understanding is still developing. researchgate.netnih.gov Moricins are cationic peptides that exhibit a strong electrostatic attraction to the negatively charged components of bacterial and fungal cell membranes. nih.gov

The peptide's structure, particularly its long α-helix, is crucial for its function. frontiersin.org The N-terminal portion of this helix is amphipathic and is responsible for increasing the permeability of the target membrane, leading to cell death. researchgate.netnih.govfrontiersin.org Moricins generally show higher activity against Gram-positive bacteria than Gram-negative bacteria. researchgate.netnih.gov

Future investigations should focus on:

Lipidomics and Binding Studies: Characterizing the specific interactions between this compound and various membrane lipids (e.g., phospholipids, sphingolipids) to understand the basis of its selectivity for microbial over mammalian cells. nih.gov

Structural Biology: Utilizing high-resolution structural techniques like NMR and X-ray crystallography to visualize the peptide's interaction with model membranes. This can reveal the precise conformational changes that lead to pore formation or membrane disruption.

Role of Target Cell Receptors: Investigating the potential presence of high-affinity binding sites or receptors on fungal cells that may mediate peptide insertion into the membrane. nih.gov

Discovering Novel Biological Functions Beyond Antimicrobial Activity

Recent studies have revealed that the biological activities of moricins extend beyond their antimicrobial effects, opening up new avenues for therapeutic development. A significant finding is their potential as anticancer agents. nih.govresearchgate.net

Research has demonstrated that moricin (B1577365) can induce apoptosis in human triple-negative breast cancer cells (MDA-MB-231). nih.govnih.gov This process is mediated by the generation of reactive oxygen species (ROS) and involves a caspase-dependent pathway. nih.govresearchgate.net Key molecular events include the downregulation of oncogenic proteins like Notch-1, NF-ƙB, and Bcl2, alongside the upregulation of tumor suppressor proteins such as p53, Bax, and caspases 3 and 9. nih.govnih.gov

Future research directions in this area include:

Screening for Broader Anticancer Activity: Evaluating the efficacy of this compound against a wider range of cancer cell lines to determine its spectrum of activity.

Immunomodulatory Effects: Investigating the potential for moricin-like peptides to modulate the host immune response, a property observed in many other host defense peptides. nih.gov This could have implications for treating inflammatory diseases or as vaccine adjuvants.

Antiviral and Antiparasitic Activity: Exploring the activity of these peptides against viral and parasitic pathogens, which remains a largely unexamined area.

Investigating Synergistic Effects with Other Antimicrobial Agents

A highly promising strategy to combat the rise of multidrug-resistant pathogens is the use of combination therapies. nih.gov Antimicrobial peptides (AMPs) like moricin can act synergistically with conventional antibiotics and other antimicrobial agents. researchgate.netmdpi.com This approach can enhance therapeutic efficacy, lower the required concentration of each drug (thereby reducing potential toxicity), and decrease the likelihood of resistance development. nih.govmdpi.com

The mechanism of synergy often involves the membrane-permeabilizing action of the AMP, which facilitates the entry of another antibiotic into the microbial cell. nih.gov Future studies should systematically explore these interactions.

Key research objectives include:

Systematic Screening: Performing checkerboard assays to test combinations of this compound with a broad range of conventional antibiotics (e.g., beta-lactams, aminoglycosides) against clinically relevant resistant strains like MRSA. nih.gov

Mechanistic Studies: Investigating the molecular basis of any observed synergistic interactions to understand how the agents cooperate to kill the pathogen.

In Vivo Validation: Testing promising synergistic combinations in animal models of infection to confirm their efficacy and safety in a biological system. mdpi.com

Rational Design and Engineering of this compound Variants for Enhanced Properties

The natural structure of this compound serves as a template for the rational design of new variants with improved therapeutic properties. nih.govmdpi.com By modifying the peptide's amino acid sequence, researchers can enhance its potency, broaden its activity spectrum, improve its stability, and increase its selectivity for microbial cells over host cells. nih.govresearchgate.net

The critical structural features of moricin, such as the N-terminal amphipathic α-helix and the C-terminal hydrophobic region, are key targets for modification. frontiersin.org Strategies for engineering variants include:

Amino Acid Substitution: Altering the peptide's net charge, hydrophobicity, and amphipathicity by substituting specific amino acids to optimize its interaction with microbial membranes. mdpi.com

Truncation and Hybridization: Creating shorter, more cost-effective versions of the peptide that retain the core active domain, or combining fragments of moricin with sequences from other AMPs to create novel hybrid peptides with unique activities.

Incorporation of Non-natural Amino Acids: Introducing peptoid residues or D-amino acids to increase resistance to proteolytic degradation, thereby enhancing the peptide's stability and bioavailability in vivo. scilit.com

Exploration of Applications in Agricultural Pest Management and Aquaculture Disease Control

Given that moricins are a natural part of the insect immune system, they hold significant potential for development as environmentally friendly biopesticides. frontiersin.orgnih.gov Their ability to target a range of bacteria and fungi makes them suitable candidates for protecting crops from phytopathogens.

Potential agricultural applications include:

Transgenic Crops: Engineering plants to express moricin-like peptide genes, providing them with inherent resistance to a variety of microbial diseases.

Topical Biopesticides: Developing formulations of this compound for direct application to crops to control infections. google.com

In aquaculture, the intensification of fish and shellfish farming has led to increased problems with infectious diseases. nih.gov Moricin-like peptides offer a promising alternative to the use of conventional antibiotics, which can lead to resistance and environmental concerns. Research in this area could focus on:

Disease Control: Using this compound to treat or prevent outbreaks of pathogenic bacteria, such as Vibrio species, that are common in aquaculture systems. nih.gov

Feed Additives: Incorporating the peptide into fish feed to boost the immune defense of farmed species.

Development of this compound as a Tool in Fundamental Biological Research

Beyond its therapeutic and agricultural potential, this compound can serve as a valuable tool in fundamental research. Its specific mode of action can be leveraged to study complex biological processes.

Potential research applications include:

Probing Membrane Biology: Using the peptide as a molecular probe to investigate the structure, composition, and dynamics of microbial membranes. Its selective permeabilizing effects can help elucidate the roles of specific lipids in membrane integrity. researchgate.net

Studying Cell Death Pathways: The peptide's ability to induce apoptosis in cancer cells makes it a useful tool for dissecting the molecular pathways that govern programmed cell death, including the Notch signaling pathway. nih.govnih.gov

Developing Imaging Agents: Synthesizing moricin variants conjugated with fluorescent tags to visualize peptide-membrane interactions in real-time and track the peptide's journey within a cell.

Interactive Data Table: Summary of Research Findings and Future Directions

SectionKey Research FindingsFuture Research Directions
8.1. Specificity and SelectivityActs on microbial cytoplasmic membranes via an N-terminal α-helix; shows preference for Gram-positive bacteria. researchgate.netfrontiersin.orgHigh-resolution structural studies of peptide-membrane complexes; lipidomic analysis of binding interactions.
8.2. Novel Biological FunctionsInduces ROS-mediated, caspase-dependent apoptosis in human triple-negative breast cancer cells. nih.govnih.govScreening against other cancer types; investigating immunomodulatory and antiviral potential.
8.3. Synergistic EffectsAMPs can work synergistically with conventional antibiotics to combat resistance. researchgate.netnih.govSystematic screening of peptide-antibiotic combinations; in vivo validation in infection models.
8.4. Rational DesignThe N-terminal and C-terminal domains are critical for antimicrobial activity. frontiersin.orgDesigning variants with enhanced stability, potency, and selectivity via amino acid substitution and truncation. mdpi.comresearchgate.net
8.5. Agricultural & Aquaculture ApplicationsMoricins are natural insect defense peptides with broad antimicrobial activity. nih.govnih.govDevelopment of transgenic crops expressing moricin; use as a feed additive or therapeutic in aquaculture to control bacterial diseases. nih.gov
8.6. Tool in Biological ResearchMechanism involves specific membrane disruption and induction of defined apoptosis pathways. researchgate.netnih.govUse as a molecular probe to study microbial membranes and cancer cell death pathways.

Q & A

Q. How can researchers identify Moricin-like peptide A in novel insect species?

To identify this compound, use transcriptome sequencing to screen for homologous sequences, followed by BLAST analysis against known moricin databases (e.g., NCBI or UniProt). Key parameters include sequence homology (>30% identity), E-values (<1e-10), and conserved domains (e.g., amphipathic α-helical structures). Validate findings with RT-qPCR to confirm tissue-specific expression patterns .

Q. What experimental methods are recommended to characterize the antimicrobial activity of this compound?

Employ broth microdilution assays to determine minimum inhibitory concentrations (MIC) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria. Include controls like polymyxin B and measure bactericidal activity via time-kill curves. For antifungal studies, use radial diffusion assays with Candida albicans .

Q. What design considerations are critical for synthesizing this compound analogs?

Optimize peptide length (≤40 residues) and avoid problematic sequences (e.g., long hydrophobic stretches) to ensure solubility. Use solid-phase synthesis with Fmoc chemistry, and validate purity (>95%) via HPLC and mass spectrometry. Consider adding terminal modifications (e.g., acetylation or amidation) to enhance stability .

Advanced Research Questions

Q. How can researchers elucidate the molecular mechanism of this compound against bacterial membranes?

Conduct dye-leakage assays with artificial lipid bilayers to assess membrane permeabilization. Pair this with transmission electron microscopy (TEM) to visualize membrane disruption in treated bacteria. For structural insights, use circular dichroism to confirm α-helical conformation in membrane-mimetic environments .

Q. How should contradictory data on this compound’s antimicrobial spectrum be resolved?

Re-evaluate experimental variables such as bacterial growth phase, peptide-to-cell ratio, and buffer composition. Perform dose-response assays across multiple strains and use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate findings with independent labs using standardized protocols .

Q. What strategies enable comparative functional analysis of this compound isoforms across species?

Construct phylogenetic trees using tools like MEGA-X to cluster isoforms (e.g., moricin-like A, B, and C subtypes). Compare antibacterial spectra via agar-well diffusion assays and quantify fold changes in activity using LC-MS/MS-based peptidomics .

Q. How can the role of this compound in insect immunity be experimentally validated?

Use RNA interference (RNAi) to knock down peptide expression in model insects (e.g., Galleria mellonella), followed by challenge assays with pathogenic bacteria. Measure survival rates and hemolymph antimicrobial activity via zone-of-inhibition tests .

Q. What in silico approaches predict this compound’s interaction with bacterial targets?

Perform molecular docking simulations (e.g., using AutoDock Vina) with bacterial membrane components (e.g., lipopolysaccharide or phosphatidylglycerol). Validate predictions with mutagenesis studies targeting predicted binding residues (e.g., Lys or Arg) .

Q. How can synergistic effects between this compound and other antimicrobial peptides (AMPs) be quantified?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). A FICI ≤0.5 indicates synergy. Combine with fluorescence microscopy to assess co-localization on bacterial membranes .

Q. What bioengineering approaches enhance this compound’s stability in vivo?

Design fusion proteins with carrier molecules (e.g., albumin-binding domains) or encapsulate peptides in liposomes. Test protease resistance via incubation with insect hemolymph or mammalian serum, followed by HPLC quantification .

Methodological Guidelines

  • Data Presentation : Include raw datasets (e.g., MIC values, fold changes) in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
  • Ethical Reporting : Disclose peptide synthesis protocols and purity thresholds to ensure reproducibility .
  • Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.